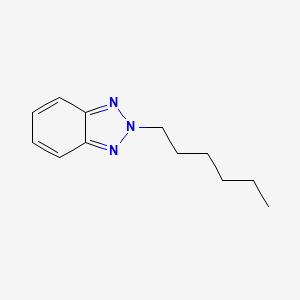

2-Hexylbenzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

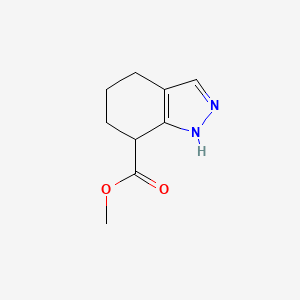

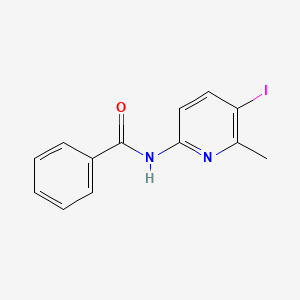

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . It’s a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

Benzotriazole synthesis involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography and hydrophilicity are known to be important parameters in the biological evaluation of materials . Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

2-Hexylbenzotriazole derivatives, particularly benzothiazoles, have been explored for their antitumor properties. Studies indicate the potential of benzothiazoles in inhibiting growth in various human cancer cell lines, including breast and renal cancers. They have shown selective growth inhibitory properties against specific cancer cell lines, with some derivatives exhibiting very low IC(50) values, indicating potent antitumor activity (Kashiyama et al., 1999), (Bradshaw et al., 2002).

Corrosion Inhibition

5-n-Hexylbenzotriazole has been studied for its effectiveness in inhibiting copper corrosion, particularly under heat exchange conditions. This compound provides significant protection against corrosion, even for already corroded copper surfaces, indicating its potential utility in corrosion prevention (Zucchi et al., 1996).

Diagnostic and Therapeutic Applications

Substituted 2-arylbenzothiazoles, related to 2-Hexylbenzotriazole, have been identified as important pharmacophores in diagnostics and therapeutics. Their structure makes them candidates for non-invasive diagnosis of diseases like Alzheimer's and as potential antitumor agents (Weekes & Westwell, 2009).

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties. Some derivatives have shown strong antifungal and antibacterial activity, making them candidates for new antimicrobial compound development (Turan-Zitouni et al., 2005).

Antiprion Activity

2-Aminothiazoles, a class of molecules related to 2-Hexylbenzotriazole, exhibit antiprion activity in prion-infected cell lines. This discovery has led to structure-activity studies aiming to improve potency and physicochemical properties for potential therapeutic applications in prion diseases (Gallardo-Godoy et al., 2011).

Light-Emitting Polymer Systems

Copolymers derived from 2-Hexylbenzotriazole have been developed for use in blue light-emitting diodes (LEDs). These copolymers offer stable colorfast blue light emission, which is significant for the development of efficient and durable lighting systems (Sun et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Benzotriazole is an excellent candidate with promising characteristics, including its ability to self-assemble; its acceptor character, which enables the synthesis of donor-acceptor structures; and its facile modulation using standard chemical methods . Future research will likely continue to explore the diverse potential applications of benzotriazole derivatives in various fields .

Eigenschaften

IUPAC Name |

2-hexylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-3-4-7-10-15-13-11-8-5-6-9-12(11)14-15/h5-6,8-9H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIGIMNMVICQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1N=C2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexyl-2H-1,2,3-benzotriazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)